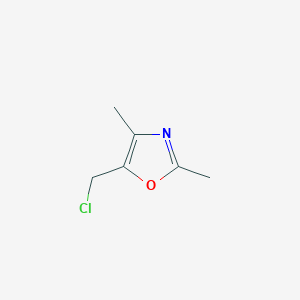
Methoxycarbonylphosphonic Acid
Overview
Description
It is a useful research chemical and has various applications in scientific research and industry.
Preparation Methods
Methoxycarbonylphosphonic acid can be synthesized through several methods. One common method involves the reaction of carboxylic acids with phosphorus trichloride and phosphoric acids, followed by hydrolysis with water . Another method includes the use of bromotrimethylsilane (BTMS) for silyldealkylation of dialkyl esters, followed by desilylation upon contact with water or methanol . Industrial production methods often involve large-scale synthesis in cGMP synthesis workshops, ensuring high purity and quality.
Chemical Reactions Analysis
Methoxycarbonylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus trichloride, phosphoric acids, and bromotrimethylsilane . Major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of dialkyl esters with BTMS results in the formation of phosphonic acids .
Scientific Research Applications
Methoxycarbonylphosphonic acid has a wide range of scientific research applications. It is used in the synthesis of various organophosphorus compounds, which have applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a reagent in the synthesis of phosphonates and bisphosphonates, which are important in medicinal and industrial chemistry . In biology and medicine, phosphonates derived from this compound are used as antiviral and anticancer agents . In industry, it is used in the production of polymers, ion exchange materials, and catalysts .
Mechanism of Action
The mechanism of action of methoxycarbonylphosphonic acid involves its ability to form stable carbon-to-phosphorus bonds, which increases its chemical and enzymatic stability . This stability allows it to interact with various molecular targets and pathways, making it effective in its applications. For example, in medicinal chemistry, phosphonates derived from this compound inhibit enzymes involved in bone resorption, making them useful in the treatment of bone diseases .
Comparison with Similar Compounds
Methoxycarbonylphosphonic acid is similar to other phosphonates, such as hydroxy- and amino-phosphonates, which also have stable carbon-to-phosphorus bonds . this compound is unique due to its specific molecular structure and reactivity. Similar compounds include phosphoric acid, phosphinic acid, and other organophosphorus compounds . These compounds share similar properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
methoxycarbonylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5O5P/c1-7-2(3)8(4,5)6/h1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYPJLADNCZNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446314 | |
| Record name | Methoxycarbonylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55920-68-8 | |
| Record name | Methoxycarbonylphosphonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1R,2S,5R)-5-Methyl-2-propan-2-ylcyclohexyl] (2S)-1-[(1R)-1-phenylethyl]aziridine-2-carboxylate](/img/structure/B1624668.png)


![Ethyl 4-benzo[1,3]dioxol-5-YL-benzoate](/img/structure/B1624674.png)



![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)


![N2-Phenyl-N7-(3,4,5-trimethoxybenzyl)thiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1624687.png)

